molecular formula C14H13N5OS B2856033 1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1013796-82-1

1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2856033
CAS RN: 1013796-82-1
M. Wt: 299.35
InChI Key: OGACTBCTKUXXEB-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that it acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can disrupt the signaling pathways and prevent the activation of various downstream targets.
Biochemical and Physiological Effects
1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro. It has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity towards protein kinases. This makes it a useful tool for investigating the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been reported in various research articles. One of the most commonly used methods involves the reaction of 2-aminothiazole and 2,3-dimethyl-1,2,3-triazolium-4-carboxylate with 2-bromo-4-(pyridin-2-yl)pyrazine. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-cancer activities in various in vitro and in vivo studies. It has also been used as a probe to investigate the role of protein kinases in cellular signaling pathways.

properties

IUPAC Name

2,5-dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-7-12(19(2)18-9)13(20)17-14-16-11(8-21-14)10-5-3-4-6-15-10/h3-8H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGACTBCTKUXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

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